3-Isoxazolecarbonitrile, 4-methyl-
Overview
Description
3-Isoxazolecarbonitrile, 4-methyl- is a heterocyclic compound with the molecular formula C5H4N2O. It is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions, with a nitrile group attached to the third carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isoxazolecarbonitrile, 4-methyl- can be synthesized through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another method includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives .
Industrial Production Methods: Industrial production of 3-Isoxazolecarbonitrile, 4-methyl- often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of eco-friendly catalysts and microwave-assisted synthesis to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Isoxazolecarbonitrile, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitrile group to produce amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit enhanced biological activities .
Scientific Research Applications
3-Isoxazolecarbonitrile, 4-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarbonitrile, 4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate receptors related to inflammatory responses .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar structure but without the nitrile group.
3,5-Dimethylisoxazole: A derivative with two methyl groups attached to the isoxazole ring.
4-Methyl-5-nitroisoxazole: A compound with a nitro group at the fifth position.
Uniqueness: 3-Isoxazolecarbonitrile, 4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group enhances its reactivity and potential for forming diverse derivatives with significant biological activities .
Properties
IUPAC Name |
4-methyl-1,2-oxazole-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c1-4-3-8-7-5(4)2-6/h3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYDGLILCWALFG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701301046 | |
Record name | 4-Methyl-3-isoxazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38061-71-1 | |
Record name | 4-Methyl-3-isoxazolecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38061-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3-isoxazolecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701301046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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